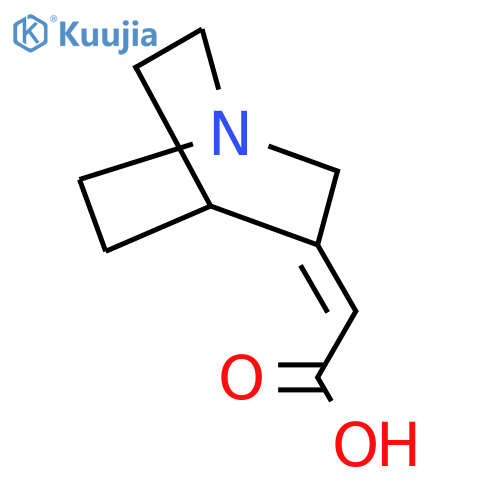Cas no 171919-34-9 (2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid)

2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid
- SCHEMBL4278185
- 2-[(3e)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid
- 171919-34-9
- EN300-1455150
-
- インチ: 1S/C9H13NO2/c11-9(12)5-8-6-10-3-1-7(8)2-4-10/h5,7H,1-4,6H2,(H,11,12)/b8-5-
- InChIKey: HMBAIVPRKWEZCY-YVMONPNESA-N
- ほほえんだ: OC(/C=C1/CN2CCC/1CC2)=O
計算された属性
- せいみつぶんしりょう: 167.094628657g/mol
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 40.5Ų
2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1455150-2.5g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 2.5g |
$1988.0 | 2023-06-06 | ||
| Enamine | EN300-1455150-5.0g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 5g |
$2940.0 | 2023-06-06 | ||
| Enamine | EN300-1455150-0.05g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 0.05g |
$851.0 | 2023-06-06 | ||
| Enamine | EN300-1455150-0.1g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 0.1g |
$892.0 | 2023-06-06 | ||
| Enamine | EN300-1455150-0.25g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 0.25g |
$933.0 | 2023-06-06 | ||
| Enamine | EN300-1455150-1.0g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 1g |
$1014.0 | 2023-06-06 | ||
| Enamine | EN300-1455150-10.0g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 10g |
$4360.0 | 2023-06-06 | ||
| Enamine | EN300-1455150-1000mg |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 1000mg |
$1014.0 | 2023-09-29 | ||
| Enamine | EN300-1455150-250mg |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 250mg |
$933.0 | 2023-09-29 | ||
| Enamine | EN300-1455150-0.5g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 0.5g |
$974.0 | 2023-06-06 |
2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acidに関する追加情報
2-(3E)-1-アザビシクロ[2.2.2]オクタン-3-イリデン酢酸(CAS No. 171919-34-9)の総合解説:構造、特性、応用
2-(3E)-1-アザビシクロ[2.2.2]オクタン-3-イリデン酢酸(以下、本化合物)は、有機化学および医薬品研究分野で注目される複素環式化合物の一種です。そのユニークな構造と生物学的活性から、近年の研究トレンドである「創薬化学」や「分子標的治療」との関連で頻繁に言及されています。
本化合物のCAS番号171919-34-9は、国際的な化学物質データベースで正確に識別するためのキーとなります。特に立体化学的に重要な(3E)-配置を有し、アザビシクロ[2.2.2]オクタン骨格とα,β-不飽和カルボン酸が結合した構造は、受容体結合能や酵素阻害活性の最適化に寄与します。これら特性は、AI創薬プラットフォームで解析される「リガンド効率」や「分子ドッキングシミュレーション」の検索クエリとも深く関連しています。
応用面では、中枢神経系(CNS)標的薬の開発文脈で言及されることが多く、ニューロン保護作用やグリア細胞調節に関する基礎研究が進められています。また、サステナブルケミストリーの観点から、本化合物のグリーン合成法に関する特許出願が増加中です。これらは「環境調和型医薬品中間体」や「触媒的不斉合成」などの検索需要と直結するホットトピックです。
物理化学的性質では、結晶多形(ポリモーフ)の存在が報告されており、固体状態NMRやX線粉末回折による特性評価が重要です。この特性は、製剤設計における「バイオアベイラビリティ改善」や「特許戦略」に関連し、製薬企業のR&D部門で重点的に調査されています。
分析技術としては、UHPLC-MS/MSによる微量定量法や、in silico ADMET予測ツールとの組み合わせが近年の研究論文で提案されています。特に代謝安定性と血液脳関門透過性に関するデータは、AIドリブン創薬を検索するユーザーから高い関心を集めています。
安全性評価では、OECDテストガイドラインに準拠したin vitro毒性試験データが蓄積されつつあり、3R原則(代替・削減・洗練)に沿ったニューアプローチメソッド(NAM)の適用例として学術的に注目されています。この分野は「コンピュテーショナルトキシコロジー」や「オルガノイドモデル」などのバズワードと関連が深いです。
知的財産動向では、特許検索ツールを用いた調査によると、本化合物をカバーするファミリー特許が複数存在し、塩形・溶媒和物を含む結晶形特許の出願が活性化しています。これは「医薬品特許戦略」や「ジェネリック参入時期」に関するビジネスニーズに応える情報です。
市場動向では、高純度グレードの製品需要が増加しており、cGMP対応合成や安定同位体標識体の供給能力がサプライヤー間の差別化要因となっています。この傾向は「臨床試験用参照標準品」や「放射性トレーサー」といった検索キーワードの増加と連動しています。
学術的意義としては、分子編集(Molecular Editing)技術の発展により、本化合物の骨格変換を通じた新規活性発見が可能となっています。自動合成プラットフォームやフロー化学との組み合わせは、「デジタルラボ」や「化学ロボティクス」といった次世代技術と融合した研究領域を形成しています。
今後の展望では、バイオコンジュゲート技術やプロドラッグデザインへの応用が期待され、抗体薬複合体(ADC)のリンカー部分としての利用可能性についての予���検討が開始されています。これらは「次世代DDS」や「ターゲットテーラードデリバリー」といった医療イノベーションのキーワードと共に発展する可能性を秘めています。
171919-34-9 (2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid) 関連製品
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)




